Fenticonazole Impurity E is a chemical compound associated with the antifungal drug fenticonazole, which is primarily used to treat various fungal infections. This impurity arises during the synthesis or degradation processes of fenticonazole, making it significant for both analytical and therapeutic contexts. Understanding its properties, synthesis, and mechanisms is crucial for ensuring the safety and efficacy of fenticonazole formulations.
Fenticonazole Impurity E is derived from the synthesis of fenticonazole, an imidazole derivative. It can be found as a byproduct in the manufacturing process of the drug or may result from its degradation in pharmaceutical formulations. The compound is identified by its unique chemical structure and is cataloged under various chemical databases for reference purposes .
Fenticonazole Impurity E falls under the category of pharmaceutical impurities, specifically within the class of antifungal agents. Its classification as an impurity highlights its relevance in quality control and regulatory assessments in pharmaceutical development.
The synthesis of Fenticonazole Impurity E involves complex organic reactions. The primary synthetic route includes the reaction of 2,4-dichlorophenyl with various reagents to form intermediate compounds. These intermediates undergo further reactions to yield Fenticonazole Impurity E.
Fenticonazole Impurity E can undergo various chemical reactions:
These reactions are critical for understanding how Fenticonazole Impurity E might interact with other compounds in pharmaceutical formulations. The specific conditions under which these reactions occur can influence the stability and efficacy of fenticonazole products.
Fenticonazole itself acts primarily against fungal organisms by targeting their cell membranes. Fenticonazole Impurity E may exhibit similar mechanisms due to structural similarities.
Fenticonazole Impurity E has several applications in scientific research:
Fenticonazole Impurity E is a structurally characterized impurity of the antifungal agent fenticonazole nitrate, which exhibits broad-spectrum activity against dermatophytes, Candida albicans, and bacterial vaginosis pathogens [10]. In pharmaceutical quality control, impurity profiling serves as a critical safeguard to ensure drug safety and efficacy. Regulatory agencies (including FDA, EMA, and ICH) mandate strict identification and quantification of impurities exceeding threshold levels (typically >0.10%). Fenticonazole Impurity E represents a key quality indicator during fenticonazole nitrate manufacturing, where its presence above established limits may signal process deviations or stability issues. As a bis-alkylated imidazolium derivative, this impurity falls under ICH Q3A guidelines for qualification, requiring rigorous analytical monitoring throughout the drug lifecycle from development to commercial batch release [2] [6].
This impurity arises from over-alkylation during synthesis, where two 4-(phenylthio)benzyl groups attach to the imidazole nucleus of fenticonazole. The resultant quaternary ammonium structure (empirical formula: C~37~H~31~Cl~2~N~2~OS~2~^+^) exhibits distinct chemical behavior compared to the parent API. Its molecular weight (654.69 g/mol for cation; 716.70 g/mol as nitrate salt) and polarity profile necessitate specialized chromatographic separation methods [1] [7]. The presence of dual phenylthioaryl moieties enhances lipophilicity, potentially impacting membrane permeability if co-administered with the API. Though pharmacologically inactive as an impurity, its structural complexity makes it a critical marker for assessing synthesis control and degradation pathways [3] [8].
The European Pharmacopoeia (EP) designates Fenticonazole Impurity E under monograph 1211, with a dedicated Certified Reference Material (CRS) available through EDQM (Catalogue Code: Y0002403). Each vial contains 0.004 mg of the impurity, requiring storage at +5°C ±3°C to ensure stability [5]. Globally, suppliers provide non-pharmacopoeial grades traceable to EP standards, with CAS numbers 756429-44-4 (free base) and 1313397-06-6 (nitrate salt) enabling precise identification. The FDA’s ANDA requirements align with EP by necessitating impurity characterization studies using such reference materials during generic fenticonazole development [2] [6] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7